molecular formula C15H14F3N3O2 B2765228 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034284-73-4

3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2765228
CAS No.: 2034284-73-4
M. Wt: 325.291
InChI Key: SIDODABZMDURLL-UHFFFAOYSA-N
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Description

3-[1-(4-Methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a pyrrolidine ring at position 2. The pyrrolidine moiety is further modified by a 4-methylbenzoyl group at its nitrogen atom. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the 4-methylbenzoyl substituent may influence solubility and binding specificity.

Properties

IUPAC Name

(4-methylphenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-9-2-4-10(5-3-9)13(22)21-7-6-11(8-21)12-19-14(23-20-12)15(16,17)18/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDODABZMDURLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of O-Acylamidoximes

This two-step protocol, adapted from classical 1,2,4-oxadiazole syntheses, involves:

Step 1: Synthesis of Amidoxime Precursor
Pyrrolidin-3-amine is acylated with 4-methylbenzoyl chloride to yield N-(pyrrolidin-3-yl)-4-methylbenzamide. Subsequent treatment with hydroxylamine hydrochloride in ethanol under reflux forms the corresponding amidoxime (Figure 1).

Step 2: O-Acylation and Cyclization
The amidoxime reacts with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) to form the O-acylamidoxime intermediate. Cyclization is induced using 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at room temperature, yielding the target compound.

Reaction Conditions

  • O-Acylation: 0°C to RT, 2–4 h, stoichiometric TFAA.
  • Cyclization: RT, 12–18 h, DBU (1.2 equiv).
  • Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate).

Advantages

  • High regioselectivity for 1,2,4-oxadiazole formation.
  • Mild conditions preserve thermosensitive functional groups.

One-Pot Synthesis in Superbase Medium

A streamlined one-pot method, developed by Baykov et al., utilizes a superbase system (NaOH/DMSO) to condense amidoximes with methyl trifluoroacetate (Figure 2):

Procedure

  • The preformed N-(pyrrolidin-3-yl)-4-methylbenzamide amidoxime is suspended in DMSO.
  • Methyl trifluoroacetate (1.5 equiv) and NaOH (3 equiv) are added sequentially.
  • The mixture is stirred at room temperature for 24 h, followed by aqueous work-up and extraction.

Key Parameters

  • Solvent : DMSO enables dissolution of polar intermediates.
  • Base : NaOH facilitates deprotonation and cyclization.
  • Yield : 55–60% after recrystallization from ethanol.

Limitations

  • Prolonged reaction times (up to 24 h).
  • Moderate yields due to competing hydrolysis of the ester.

Alternative Pathway: Nitrile Oxide Cycloaddition

While less common, 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile offers an alternative route:

Nitrile Oxide Generation

  • Chlorination of 1-(4-methylbenzoyl)pyrrolidin-3-carbohydroximoyl chloride with N-chlorosuccinimide (NCS).

Cycloaddition

  • Reaction with trifluoroacetonitrile in the presence of platinum(IV) chloride at 50°C for 8 h.

Outcome

  • Yield : <30% due to nitrile oxide dimerization and side-product formation.
  • Utility : Limited to small-scale exploratory syntheses.

Optimization and Reaction Condition Analysis

Solvent and Base Selection

Comparative studies highlight the superiority of aprotic polar solvents (e.g., DMSO, THF) for cyclization steps. Protic solvents (e.g., ethanol) retard cyclization due to hydrogen bonding with intermediates. Organic bases (DBU, Et$$3$$N) outperform inorganic bases (K$$2$$CO$$_3$$) in O-acylamidoxime cyclization, achieving yields >70%.

Temperature and Time Dependence

Room-temperature methods minimize decomposition of the trifluoromethyl group, whereas traditional approaches requiring heating (e.g., 140°C for 18 h) are obsolete for thermally labile substrates.

Purification Strategies

  • Column Chromatography : Essential for removing unreacted amidoxime and acylating agents.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 128–130°C).

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to a desired biological effect. The trifluoromethyl group and oxadiazole ring are particularly important for these interactions, as they can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

The following analysis compares 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole with structurally related compounds, focusing on key structural differences, synthesis methods, and inferred pharmacological properties.

Structural Analogues with Pyrrolidine/Oxadiazole Cores
Compound Name Key Structural Features Synthesis Method Biological Activity/Inferences Reference ID
Target Compound : this compound - Pyrrolidine with 4-methylbenzoyl group
- Oxadiazole with CF₃
Not detailed in evidence Inferred metabolic stability due to CF₃; potential antiviral activity based on analogs -
1a/1b () - Pyrrolidine with 2-phenylethyl group
- Oxadiazole with 4-pyridyl
Substitution of pyrrolidin-3-ol derivatives Tested as SARS-CoV-2 inhibitors; pyridyl group may enhance hydrogen bonding with viral targets
5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole - Pyrrolidine with 4-chlorophenyl sulfonyl group
- Oxadiazole with CF₃Ph
Not detailed Sulfonyl group increases polarity, potentially improving solubility but reducing permeability

Key Observations :

  • Substituent Effects : The 4-methylbenzoyl group in the target compound likely balances lipophilicity and solubility better than the 2-phenylethyl (1a/1b) or sulfonyl () groups.
  • Biological Activity : Pyridyl-substituted oxadiazoles (1a/1b) exhibit direct antiviral activity, while sulfonyl analogs () may face pharmacokinetic challenges due to higher polarity.
Piperidine-Based Analogues
Compound Name Key Structural Features Synthesis Method Biological Activity/Inferences Reference ID
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z) - Piperidine instead of pyrrolidine
- Oxadiazole with 3-CF₃Ph
Iridium-catalyzed enantioselective amination High enantiomeric excess (97% ee); six-membered piperidine may enhance conformational flexibility

Key Observations :

  • Stereochemistry : The use of iridium catalysis in 3z highlights the importance of enantioselectivity in optimizing activity, a factor that may apply to the target compound if chiral centers are present.
Thiophene-Containing Analogues
Compound Name Key Structural Features Synthesis Method Biological Activity/Inferences Reference ID
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole - Thienyl instead of phenyl
- Dual CF₃ groups
Not detailed Limited studies; thiophene may alter electronic properties and bioavailability

Key Observations :

  • Heterocycle Variation : Replacement of phenyl with thienyl introduces sulfur, which could influence redox properties and metabolic pathways.

Biological Activity

The compound 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to an oxadiazole moiety. The molecular formula for this compound is C_{15}H_{14}F_{3}N_{3}O, indicating its complex nature which contributes to its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives similar to this compound exhibit inhibitory potency against human cancer cells including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound 1HeLa10.5
Compound 2CaCo-28.0
Compound 3MCF-7 (breast)12.3

Antimicrobial Activity

Research has also indicated that oxadiazole derivatives possess antimicrobial properties. For example, a study reported that compounds related to our target compound showed effective inhibition against Mycobacterium tuberculosis with varying degrees of potency. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μg/mL)% Inhibition at 250 μg/mLReference
Compound A0.592
Compound B0.2596

Anti-inflammatory and Analgesic Effects

Oxadiazoles have also been explored for their anti-inflammatory and analgesic properties. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways . This inhibition could make them potential candidates for treating inflammatory diseases.

The mechanisms underlying the biological activities of oxadiazoles are multifaceted:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and cellular metabolism .
  • Receptor Modulation : Some studies indicate that these compounds may interact with specific receptors involved in cell signaling pathways, potentially modulating their activity to exert therapeutic effects .

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the anticancer efficacy of a derivative structurally related to our compound against a panel of human tumor cell lines. The study found that modifications to the oxadiazole ring significantly enhanced cytotoxicity, particularly against ovarian cancer cells with an IC50 value of only 2.76 μM .

Case Study 2: Tuberculosis Treatment

In another study focused on tuberculosis treatment, researchers synthesized several oxadiazole derivatives and tested their activity against resistant strains of Mycobacterium tuberculosis. One promising compound exhibited an MIC of just 0.045 μg/mL, showcasing its potential as a novel therapeutic agent against drug-resistant tuberculosis .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization or coupling reactions. For example, iridium-catalyzed amination (as in structurally similar oxadiazoles) using crotyl acetate and a pyrrolidine precursor under standard conditions (50°C in DME) yields high enantiopurity (97% ee) . Flash column chromatography (hexane:ethyl acetate gradients) is effective for purification, achieving >95% purity .
  • Optimization : Adjusting solvent polarity, catalyst loading (e.g., Ir catalysts for enantioselectivity), and reaction time can improve yield. Monitoring via TLC ensures intermediate stability .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-methylbenzoyl group (aromatic protons at δ 7.2–7.4 ppm) and trifluoromethyl signal (δ -62 ppm in 19^19F NMR) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 396.12) .
  • SFC (Supercritical Fluid Chromatography) : Critical for verifying enantiomeric excess (>97% ee) in chiral syntheses .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

  • Impact : The CF3_3 group enhances lipophilicity (logP ~2.8 predicted), improving membrane permeability and metabolic stability. This is supported by SAR studies showing CF3_3-substituted oxadiazoles exhibit higher bioactivity than non-fluorinated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and guide synthetic design?

  • Application : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the oxadiazole ring’s N-O bond shows high electrophilicity, favoring nucleophilic attacks at the 5-position .
  • Case Study : DFT-optimized reaction conditions for similar oxadiazoles reduced byproducts by 30% in amidation reactions .

Q. What contradictions exist in reported biological activities of structurally related oxadiazoles, and how can they be resolved?

  • Data Conflict : Some studies report potent antimicrobial activity for CF3_3-substituted oxadiazoles (e.g., MIC = 2 µg/mL against S. aureus), while others note limited efficacy (MIC >64 µg/mL) .
  • Resolution : Variability may stem from assay conditions (e.g., agar diffusion vs. broth microdilution). Standardizing protocols (e.g., CLSI guidelines) and testing under consistent pH/temperature conditions is critical .

Q. How can structure-activity relationship (SAR) studies rationalize the compound’s pharmacological potential?

  • SAR Insights :

SubstituentActivity TrendReference
CF3_3 at C5Enhanced anticancer potency (IC50_{50} = 1.2 µM vs. 8.7 µM for non-CF3_3 analogs)
4-Methylbenzoyl at pyrrolidineImproved selectivity for kinase targets (Ki = 0.8 nM)
  • Mechanism : The 4-methylbenzoyl group likely engages in hydrophobic binding with enzyme active sites, while CF3_3 stabilizes π-π stacking .

Q. What advanced techniques are used to study the compound’s metabolic stability and degradation pathways?

  • Approach :

  • LC-MS/MS : Identifies major metabolites (e.g., hydroxylation at the pyrrolidine ring) in liver microsome assays .
  • Isotopic Labeling : 14^14C-labeled analogs track degradation products in environmental studies .

Methodological Notes

  • Key References : Experimental protocols from peer-reviewed studies (e.g., enantioselective synthesis , DFT modeling ) ensure reproducibility.
  • Data Gaps : Limited direct data on the target compound necessitate extrapolation from structurally related oxadiazoles (e.g., 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ).

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